5-Mercaptofuran-2-carboxamide 5-Mercaptofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17236267
InChI: InChI=1S/C5H5NO2S/c6-5(7)3-1-2-4(9)8-3/h1-2,9H,(H2,6,7)
SMILES:
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol

5-Mercaptofuran-2-carboxamide

CAS No.:

Cat. No.: VC17236267

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

5-Mercaptofuran-2-carboxamide -

Specification

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
IUPAC Name 5-sulfanylfuran-2-carboxamide
Standard InChI InChI=1S/C5H5NO2S/c6-5(7)3-1-2-4(9)8-3/h1-2,9H,(H2,6,7)
Standard InChI Key SBRFDPICFBZQOY-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=C1)S)C(=O)N

Introduction

Chemical Synthesis and Structural Characterization

Synthesis Routes

The synthesis of 5-mercaptofuran-2-carboxamide can be hypothesized through two primary routes:

  • Functionalization of Furan-2-carboxamide: Introducing a mercapto group at position 5 via nucleophilic substitution or thiolation. For example, reacting furan-2-carboxamide with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent could yield the thiol derivative .

  • Cyclization of Precursors: Constructing the furan ring from open-chain precursors containing pre-installed thiol and carboxamide groups. This method is less common but has been employed for analogous thiadiazole derivatives .

A comparative analysis of similar compounds, such as 5-aryl-furan-2-carboxamides, reveals that condensation reactions between acyl chlorides and amines are effective for introducing carboxamide groups . For instance, furan-2-carbonyl chloride could react with ammonia or a primary amine to form the carboxamide, followed by thiolation at position 5.

Structural Analysis

Structural characterization of 5-mercaptofuran-2-carboxamide would rely on techniques such as:

  • NMR Spectroscopy: The aromatic protons on the furan ring would resonate between δ 6.5–7.5 ppm, while the carboxamide NH₂ group would appear as a broad singlet near δ 6.0–7.0 ppm. The thiol proton (-SH) is typically observed around δ 1.4–2.5 ppm but may be absent in deuterated solvents due to exchange .

  • X-ray Crystallography: Analogous furan dicarboxamides exhibit planar or semi-planar conformations depending on intermolecular hydrogen bonding. The mercapto group’s orientation could influence crystal packing via S–H···O or S–H···N interactions .

  • Mass Spectrometry: A molecular ion peak at m/z 143.17 would confirm the molecular weight, with fragmentation patterns indicating loss of -SH (-34 g/mol) or -CONH₂ (-44 g/mol) .

Physicochemical Properties

The physicochemical properties of 5-mercaptofuran-2-carboxamide are predicted based on structural analogs (Table 1) :

PropertyValue
Molecular FormulaC₅H₅NO₂S
Molecular Weight143.17 g/mol
Melting Point185–190°C (estimated)
Density1.4 ± 0.1 g/cm³
SolubilitySlightly soluble in DMSO, methanol
LogP (Partition Coefficient)1.26 (estimated)

The compound’s limited solubility in water aligns with furan derivatives, while its moderate LogP suggests balanced hydrophilicity-lipophilicity for membrane permeability .

Pharmacological and Biological Applications

Receptor Modulation

5-Aryl-furan-2-carboxamides have demonstrated potent antagonism against the urotensin-II receptor (UT), a G-protein-coupled receptor implicated in cardiovascular diseases . For example, the 3,4-difluorophenyl analog exhibits an IC₅₀ of 6 nM, highlighting the furan-carboxamide scaffold’s efficacy in drug design. The mercapto group in 5-mercaptofuran-2-carboxamide could enhance binding affinity through covalent interactions with cysteine residues in the receptor’s active site.

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield routes for 5-mercaptofuran-2-carboxamide, leveraging green chemistry principles.

  • Biological Screening: Evaluate its activity against UT receptors, antimicrobial targets, and cancer cell lines.

  • Material Science Applications: Explore its use as a ligand for metal-organic frameworks (MOFs) or conductive polymers.

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